molecular formula C19H22N4O B4618540 N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea

N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea

Cat. No.: B4618540
M. Wt: 322.4 g/mol
InChI Key: JWFXWBWFGZHBEF-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea is a useful research compound. Its molecular formula is C19H22N4O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.17936134 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Synthesis of Pyran Derivatives

Silica-bonded N-propylpiperazine sodium n-propionate was employed as a solid base catalyst for synthesizing various derivatives, including 1,4-dihydropyrano[2,3-c]pyrazoles, which are structurally related to N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea. This highlights the compound's relevance in the synthesis of complex organic molecules (Niknam, Borazjani, Rashidian, & Jamali, 2013).

Synthesis of Naphtho[2,3-c]pyran-5,10-diones

Research indicates the transformation of 2-methyl-1,4-naphthoquinone into derivatives like naphtho[2,3-c]pyran-5,10-diones, which bear resemblance to this compound, showcasing its potential in the synthesis of color-producing compounds (Aldersley, Dean, & Hamzah, 1986).

Synthesis of σ(1) Receptor Antagonists

The synthesis and evaluation of 1-arylpyrazoles as potent σ(1) receptor antagonists, involving compounds structurally similar to this compound, demonstrates its significance in developing therapeutic agents for pain management (Díaz et al., 2012).

Synthesis of Naphtho[2,1-b]furan Derivatives

The study on naphtho[2,1-b]furan derivatives incorporating a pyrazole nucleus, which are structurally akin to this compound, highlights its application in the synthesis of compounds with potential antimicrobial effects (El-Wahab et al., 2011).

Computational and Pharmacological Evaluation of Pyrazole Derivatives

The computational and pharmacological evaluation of pyrazole derivatives, including structures related to this compound, underscores its significance in toxicity assessment and potential therapeutic applications (Faheem, 2018).

Properties

IUPAC Name

1-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-14(13-23-11-10-15(2)22-23)12-20-19(24)21-18-9-5-7-16-6-3-4-8-17(16)18/h3-11,14H,12-13H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFXWBWFGZHBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(C)CNC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.